molecular formula C36H32Cl2N2O4 B12389121 Asct2-IN-1

Asct2-IN-1

Cat. No.: B12389121
M. Wt: 627.6 g/mol
InChI Key: LDKJQYZWHJHAOU-XIFFEERXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Asct2-IN-1 is a compound designed to inhibit the activity of the alanine, serine, cysteine transporter 2, which is a sodium-dependent transmembrane transporter primarily responsible for the uptake of glutamine in cells. This transporter is overexpressed in various cancer cells, making it a significant target for antineoplastic therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Asct2-IN-1 involves a series of chemical reactions that include the formation of key intermediates and their subsequent coupling. One common method involves the use of sulfonamide and sulfonic acid ester scaffolds. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) would be essential to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

Asct2-IN-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethyl acetate, hexanes, dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

Asct2-IN-1 has several scientific research applications, particularly in the fields of:

Mechanism of Action

Asct2-IN-1 exerts its effects by binding to the alanine, serine, cysteine transporter 2, thereby inhibiting its function. This transporter is responsible for the uptake of glutamine, which is crucial for the proliferation of cancer cells. By inhibiting this transporter, this compound effectively reduces the availability of glutamine, leading to the starvation and subsequent death of cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Asct2-IN-1 is unique due to its high specificity and potency in inhibiting the alanine, serine, cysteine transporter 2. Its design allows for effective inhibition at lower concentrations compared to other similar compounds, making it a promising candidate for further development in cancer therapy .

Properties

Molecular Formula

C36H32Cl2N2O4

Molecular Weight

627.6 g/mol

IUPAC Name

(2S)-2-amino-4-[bis[[2-[3-(4-chlorophenyl)prop-2-ynoxy]phenyl]methyl]amino]butanoic acid

InChI

InChI=1S/C36H32Cl2N2O4/c37-31-17-13-27(14-18-31)7-5-23-43-34-11-3-1-9-29(34)25-40(22-21-33(39)36(41)42)26-30-10-2-4-12-35(30)44-24-6-8-28-15-19-32(38)20-16-28/h1-4,9-20,33H,21-26,39H2,(H,41,42)/t33-/m0/s1

InChI Key

LDKJQYZWHJHAOU-XIFFEERXSA-N

Isomeric SMILES

C1=CC=C(C(=C1)CN(CC[C@@H](C(=O)O)N)CC2=CC=CC=C2OCC#CC3=CC=C(C=C3)Cl)OCC#CC4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C(C(=C1)CN(CCC(C(=O)O)N)CC2=CC=CC=C2OCC#CC3=CC=C(C=C3)Cl)OCC#CC4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.